Lactamas macrólidas
Macrolide lactams are a class of natural products derived from bacterial secondary metabolites, known for their broad-spectrum antimicrobial activity. These compounds exhibit potent inhibitory effects against various Gram-positive bacteria and some Gram-negative bacteria by binding to the 50S ribosomal subunit, thereby interfering with protein synthesis. The macrocyclic lactam ring structure is a key feature of macrolides, which typically consists of 12 to 16 carbon atoms in a large ring, providing a stable and rigid framework that contributes to their bioavailability and efficacy.
Structural variations among different macrolide lactams can lead to differences in their pharmacological properties. For example, the introduction of hydroxyl groups or other functional groups may improve antibiotic activity, reduce toxicity, or enhance oral absorption. Macrolides are commonly used in clinical settings for treating respiratory tract infections, skin and soft tissue infections, and as prophylaxis before certain surgeries. However, due to their narrow therapeutic window, careful administration is required to minimize the risk of adverse effects such as gastrointestinal disturbances and liver dysfunction.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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Antascomicin B; 31-Me ether | 164159-89-1 | C38H59NO10 |
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BE 43547; BE 43547A1 | 209068-23-5 | C30H49N3O7 |
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BE 43547; BE 43547B1 | 209068-25-7 | C31H51N3O7 |
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BE 43547; BE 43547B3 | 209068-27-9 | C31H51N3O7 |
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BE 43547; BE 43547C1 | 209068-29-1 | C32H53N3O7 |
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Cytochalasin Z7; Δ5-Isomer, 5R,6S-epoxide | 2360427-31-0 | C28H35NO6 |
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Cytochalasin Z7; Δ5, Δ18-Isomer(18E-), 5R,6S-epoxide, 17-ketone | 2360427-30-9 | C28H33NO6 |
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Phomachalasin A | 1280190-62-6 | C38H46N2O9 |
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Penarolide A2; Tri-O-sulfate | 329019-70-7 | C35H65NO15S3 |
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Rosellichalasin; 4'-Hydroxy | 488799-93-5 | C28H33NO6 |
Literatura Relacionada
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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